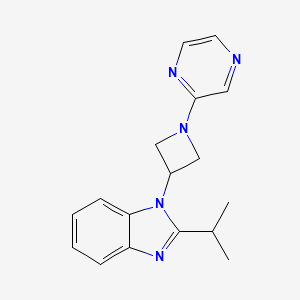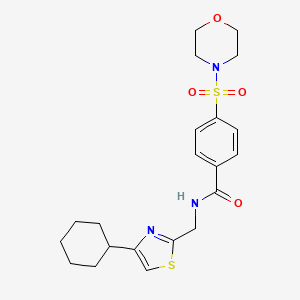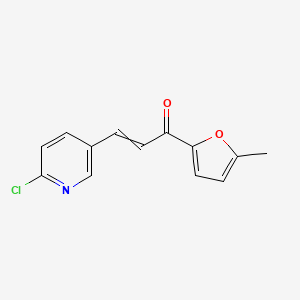
3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as CPFPX, is a chemical compound that belongs to the class of pyridine derivatives. It is a potent and selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating the cardiovascular and nervous systems. CPFPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke.
Wirkmechanismus
3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase and the opening of potassium channels, resulting in the inhibition of neurotransmitter release and hyperpolarization of the cell membrane. 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one blocks the binding of adenosine to the A1 receptor, thereby preventing the downstream signaling events.
Biochemical and Physiological Effects:
3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease and aging. 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Additionally, 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been shown to reduce seizure activity in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in lab experiments include its high potency and selectivity for the adenosine A1 receptor, which allows for precise manipulation of receptor activity. 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has also been extensively characterized in preclinical studies, making it a well-established pharmacological tool. However, the limitations of using 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one include its potential off-target effects and the need for careful dose optimization to avoid toxicity.
Zukünftige Richtungen
Future research directions for 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one include further investigation of its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke. Additionally, the development of more selective and potent adenosine A1 receptor antagonists may lead to the discovery of new therapeutic targets for these diseases. Finally, the use of 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in combination with other pharmacological agents may lead to synergistic effects that enhance therapeutic efficacy.
Synthesemethoden
The synthesis of 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves several steps, starting from the reaction of 6-chloronicotinic acid with 2-bromo-5-methylfuran to obtain the intermediate compound 6-chloro-3-(2-bromo-5-methylfuran-3-yl)nicotinic acid. This intermediate is then converted to the final product 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one by reacting with propargylamine and acetic anhydride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been widely used as a pharmacological tool to study the physiological and pathological roles of the adenosine A1 receptor. It has been shown to have potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke. 3-(6-Chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has been used in preclinical studies to investigate the effects of adenosine A1 receptor blockade on cognitive function, neuroprotection, and seizure activity.
Eigenschaften
IUPAC Name |
3-(6-chloropyridin-3-yl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-9-2-6-12(17-9)11(16)5-3-10-4-7-13(14)15-8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJWMUHVMJPZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

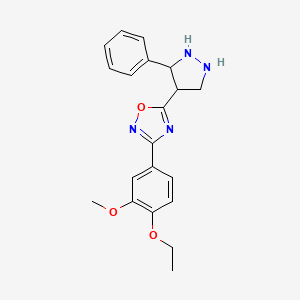
![6-(Difluoromethyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrimidine-4-carboxamide](/img/structure/B2849147.png)
![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2849150.png)
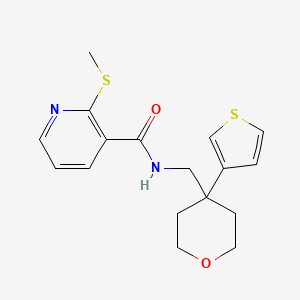

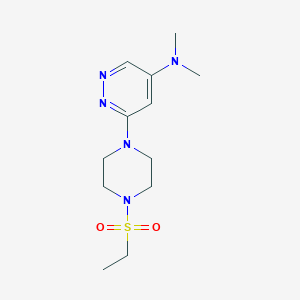
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2849154.png)
![2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2849157.png)
![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2849158.png)
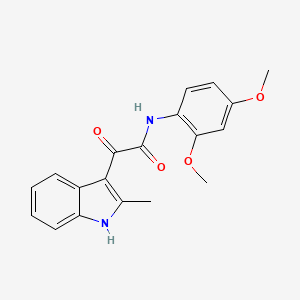
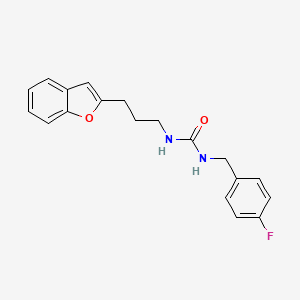
![3-(2-chlorobenzyl)-8-fluoro-5-(4-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2849164.png)
